3-Nitro-thiophene-2-sulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H2ClNO4S2 |
|---|---|
Molecular Weight |
227.6 g/mol |
IUPAC Name |
3-nitrothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-3(6(7)8)1-2-11-4/h1-2H |
InChI Key |
IHMXBKUVDMZNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis Research
Sulfonamide Formation
One of the most common reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. tandfonline.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are stable compounds with a wide range of applications in medicinal chemistry.
Cross-Coupling Reactions
While less common for sulfonyl chlorides than for other functional groups, they can participate in certain cross-coupling reactions. The development of new catalytic systems has expanded the scope of sulfonyl chlorides as coupling partners in organic synthesis. However, specific examples involving nitro-substituted thiophenesulfonyl chlorides are not extensively documented.
Spectroscopic and Analytical Characterization Methodologies in Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of 3-Nitro-thiophene-2-sulfonyl chloride and to gain insight into its structure through analysis of its fragmentation patterns. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
The major fragmentation pattern observed for arylsulfonyl chlorides typically involves the loss of a chlorine atom from the molecular ion, followed by the loss of sulfur dioxide (SO₂). researchgate.net For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₄H₂ClNO₄S₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The expected monoisotopic mass is approximately 226.91 g/mol . uni.lu This precise measurement helps to distinguish the compound from other molecules with the same nominal mass.
Table 3: Expected HRMS Fragmentation Data for this compound
| Fragment | Description | Expected Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | Molecular Ion | 226.9114 |
| [M-Cl]⁺ | Loss of Chlorine | 191.9423 |
| [M-SO₂]⁺ | Loss of Sulfur Dioxide | 162.9495 |
Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent peaks would be associated with the sulfonyl chloride and nitro groups. The sulfonyl group (SO₂) gives rise to two strong stretching bands: an asymmetric stretch and a symmetric stretch. researchgate.netacs.org The nitro group (NO₂) also produces two distinct, strong stretching vibrations. Additional bands corresponding to the C-H and C=C bonds of the thiophene (B33073) ring would also be present.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiophene C-H | Stretching | 3100 - 3150 | Medium |
| Thiophene C=C | Stretching | 1500 - 1550 | Medium |
| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 | Strong |
| Sulfonyl Chloride (SO₂) | Asymmetric Stretching | 1370 - 1390 | Strong |
| Sulfonyl Chloride (SO₂) | Symmetric Stretching | 1170 - 1190 | Strong |
Note: Frequency ranges are based on established correlations for aromatic sulfonyl chlorides and nitro compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a compound's molecular structure. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a detailed electron density map can be constructed, from which the atomic structure of the molecule is resolved.
While a specific crystal structure for this compound is not publicly available in the searched crystallographic databases, the technique's application can be understood from studies on analogous thiophene-sulfonyl derivatives. iucr.orgnih.gov For instance, in related structures, the thiophene ring is typically found to be essentially planar. iucr.org The geometry around the sulfur atom of the sulfonyl chloride group would be expected to be tetrahedral.
Analysis of related thiophene-carbonyl derivatives has sometimes revealed a phenomenon known as "ring flip disorder," where the thiophene ring can occupy two positions related by a 180° rotation. mdpi.com X-ray crystallography is unique in its ability to identify and model such structural phenomena. Should single crystals of this compound be grown, X-ray diffraction analysis would provide invaluable data, such as that illustrated in the hypothetical table below, which is based on data for a related thiophene derivative. mdpi.com
Table 1: Illustrative Crystallographic Data for a Thiophene Derivative Note: This data is for Thiophene-3-carbonyl Chloride and is provided as an example of typical parameters obtained from X-ray crystallography. mdpi.com
| Parameter | Value |
| Empirical Formula | C₅H₃ClOS |
| Formula Weight | 146.59 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.8926(10) |
| b (Å) | 14.4046(10) |
| c (Å) | 5.4564(3) |
| Volume (ų) | 1170.52(13) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.664 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental laboratory technique used to separate, identify, and purify the components of a mixture. The separation is based on the differential partitioning of the components between two phases: a stationary phase and a mobile phase. For a compound like this compound, chromatographic methods are indispensable for monitoring its synthesis and for isolating the pure product from starting materials and byproducts. rsc.org
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used extensively in organic synthesis to monitor the progress of a reaction and to determine the purity of a substance. libretexts.org The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass or plastic plate.
In the context of synthesizing this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small sample (aliquot) from the reaction mixture is spotted onto the TLC plate alongside spots of the pure starting materials. libretexts.org The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate.
The separation is visualized, often using a UV lamp if the compounds are UV-active, which is typical for aromatic compounds like thiophenes. The product, this compound, would be expected to have a different retention factor (Rf) from the starting materials, appearing as a new spot on the developed TLC plate. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. libretexts.orgnih.gov
Table 2: Typical Components for TLC Analysis
| Component | Description / Example | Purpose |
| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent. The F254 indicates a fluorescent indicator is included for visualization under UV light (254 nm). |
| Mobile Phase | Hexanes/Ethyl Acetate (B1210297) mixtures (e.g., 9:1, 4:1) | A nonpolar solvent (hexanes) mixed with a more polar solvent (ethyl acetate). The ratio is optimized to achieve good separation. |
| Visualization | UV Light (254 nm) | Aromatic compounds like thiophene derivatives absorb UV light and appear as dark spots on the fluorescent background. |
Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale than TLC. wpmucdn.com The principle is the same as TLC, but the stationary phase (typically silica gel) is packed into a vertical glass column.
Following the synthesis of this compound, the crude reaction mixture is concentrated and loaded onto the top of the silica gel column. rsc.org The mobile phase, or eluent, is then passed through the column. The components of the mixture move down the column at different rates based on their polarity. stackexchange.com In the purification of nitro-aromatic compounds, a gradient of solvents is often used, starting with a nonpolar solvent (like hexanes) and gradually increasing the proportion of a more polar solvent (like ethyl acetate or dichloromethane). wpmucdn.com
Fractions of the eluent are collected sequentially from the bottom of the column. Each fraction is then analyzed by TLC to determine which ones contain the pure desired product. Fractions containing the pure this compound are combined, and the solvent is removed by evaporation to yield the purified compound. This method is effective at separating the target molecule from both less polar and more polar impurities. rsc.orgstackexchange.com
Table 3: Typical Setup for Column Chromatography Purification
| Component | Description / Example | Purpose |
| Stationary Phase | Silica Gel (e.g., 100-200 mesh) | Packed into a column to form the separation medium. The mesh size affects the resolution and flow rate. |
| Mobile Phase (Eluent) | Gradient of Hexanes and Ethyl Acetate | Starts with a low polarity mixture to elute nonpolar impurities, then polarity is increased to elute the product and more polar byproducts. |
| Loading Method | Dry or Wet Loading | The crude product is either pre-adsorbed onto a small amount of silica (dry) or dissolved in a minimal amount of solvent (wet) before being applied to the column. |
| Fraction Analysis | Thin Layer Chromatography (TLC) | Used to check the composition of each collected fraction to identify and combine the pure product fractions. |
Computational and Theoretical Studies of 3 Nitro Thiophene 2 Sulfonyl Chloride and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used extensively to investigate the properties of thiophene (B33073) derivatives. By approximating the electron density of the molecule, DFT methods can accurately calculate various molecular properties, including geometry, energy, and electronic structure. For 3-nitro-thiophene-2-sulfonyl chloride, DFT calculations are crucial for elucidating its fundamental chemical characteristics.
DFT calculations are instrumental in predicting the reactivity of this compound. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group at the 3-position and the sulfonyl chloride (-SO₂Cl) group at the 2-position, significantly influences the electron density distribution of the thiophene ring. This makes the ring electron-deficient and susceptible to nucleophilic attack, while also directing the course of electrophilic substitution reactions.
Analysis of the electronic structure through DFT provides a detailed picture of bonding and electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity.
For thiophene derivatives, the HOMO is typically a π-orbital with significant contributions from the sulfur atom's p-orbitals. mdpi.comresearchgate.net The LUMO is also a π*-antibonding orbital. The presence of the nitro and sulfonyl chloride groups is expected to lower the energy of both the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com In related thiophene sulfonamides, the HOMO-LUMO gap was found to be in the range of 3.44–4.65 eV, indicating good stability. mdpi.com DFT calculations can precisely map the electron density of these orbitals, showing that the electronic cloud is spread across the entire molecule but is particularly localized on the thiophene ring and the nitro group. mdpi.com
Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Thiophene Sulfonamide Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -7.52 |
| LUMO Energy | -2.87 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Note: Data is representative of thiophene sulfonamide derivatives calculated at the B3LYP/6-311G (d,p) level of theory and serves as an illustrative example. mdpi.com
This compound possesses conformational flexibility, primarily due to the rotation around the C2-S bond of the sulfonyl chloride group. DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating this bond to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. This analysis is crucial for understanding the molecule's preferred shape in different environments. Studies on similar molecules like thiophene-2-carboxylic acid have successfully used this approach to examine conformational stability. nih.gov The relative energies of different conformers determine their population at a given temperature and can influence the molecule's reactivity and interaction with other chemical species.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. While DFT provides a static picture, MD simulates the movement of atoms and molecules, offering insights into processes like solvation, conformational changes, and interactions within a chemical system.
For this compound, MD simulations can be used to understand its behavior in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or non-polar solvents), researchers can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute. nih.gov This provides information on specific interactions, such as hydrogen bonding. MD simulations on thiophene derivatives in ionic liquids have been used to calculate properties like excess chemical potential, revealing the nature of interactions between the thiophene molecule and the ions of the liquid. nih.gov Such simulations are valuable for designing chemical processes, such as extractions or reactions, where solvent effects are critical. Furthermore, MD simulations can assess the stability of complexes formed between the molecule and other chemical entities, tracking parameters like root mean square deviation (RMSD) over time to ensure the complex is stable and compact. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) for Designed Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity. For derivatives of this compound, a QSAR model could be developed to predict their reactivity towards a particular nucleophile.
The process involves designing a library of derivatives by modifying substituents on the thiophene ring. For each derivative, a set of molecular descriptors is calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. The chemical reactivity, which could be an experimentally measured reaction rate or a computationally derived activation energy, is then correlated with these descriptors using statistical methods like multiple linear regression. Such models can predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with desired reactivity profiles for use as chemical intermediates or probes.
Table 2: Hypothetical QSAR Descriptors for this compound Derivatives
| Derivative (Substituent at C5) | HOMO Energy (eV) | LogP | Molecular Volume (ų) | Predicted Reactivity (Arbitrary Units) |
| -H | -8.1 | 2.1 | 150 | 1.0 |
| -Cl | -8.3 | 2.6 | 160 | 1.5 |
| -CH₃ | -7.9 | 2.5 | 165 | 0.8 |
| -OCH₃ | -7.7 | 2.0 | 170 | 0.6 |
Note: This table is illustrative, demonstrating the types of structural parameters used in QSAR models to correlate with chemical reactivity.
Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While widely used in drug design, its application here is focused on understanding molecular interactions for the design of chemical probes.
Docking studies can be used to investigate the non-covalent interactions between this compound and a specific chemical receptor or surface. For example, if designing a chemical probe to detect a particular analyte, docking could predict the binding affinity and interaction patterns. The thiophene ring's aromaticity allows it to participate in π-π stacking and π-cation interactions. mdpi.com The nitro and sulfonyl groups can act as hydrogen bond acceptors. Docking simulations calculate a scoring function that estimates the binding energy, allowing for the comparison of different derivatives. This information can guide the modification of the this compound scaffold to enhance its binding selectivity and affinity, leading to the development of more effective chemical probes or sensors.
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics and database mining serve as powerful tools in modern drug discovery and materials science, enabling the systematic analysis of vast chemical datasets to identify compounds with desired properties and to understand structure-activity relationships. While specific chemoinformatic studies solely focused on this compound are not extensively documented in publicly available literature, the principles of these computational approaches are routinely applied to structurally related thiophene derivatives, including those containing nitro and sulfonyl chloride or sulfonamide functionalities. This section explores the application of chemoinformatics and database mining for compounds related to this compound, highlighting the methodologies and the insights gained from such computational studies.
The process of chemoinformatics-driven research often begins with the exploration of large chemical databases such as PubChem and ChEMBL. These repositories contain information on millions of compounds, including their structures, properties, and, in many cases, biological activities. By employing substructure and similarity searches, researchers can identify molecules that share a common scaffold with this compound. For instance, a search for compounds containing the 3-nitro-thiophene-2-sulfonyl core would yield a set of related molecules that can be further analyzed.
Molecular docking is another crucial in silico technique used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. This method is instrumental in understanding the potential mechanism of action of a compound and in designing more potent derivatives. For instance, computational studies on thiophene derivatives have been used to model their interactions with various enzymes and receptors, providing insights that guide the synthesis of new analogues with improved biological profiles.
Database mining can also be employed to screen virtual libraries of compounds for potential biological activity against a specific target. This process, often referred to as virtual screening, can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. For compounds structurally related to this compound, virtual screening could be used to identify potential protein targets or to find novel derivatives with enhanced activity.
The following table provides examples of computationally studied compounds that are structurally related to this compound, showcasing the types of analyses performed and the key findings.
| Compound Name | Computational Method(s) | Key Findings |
| 3-Phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide | Structure-based virtual screening, 2D HSQC NMR | Identified as an inhibitor of antiapoptotic Bcl-2 family proteins. The 3-phenylthiophene-2-sulfonamide core was proposed for further optimization as an apoptosis inducer. nih.gov |
| Novel thiophene derivatives with sulfonamide moieties | In vitro anticancer activity evaluation | Several synthesized compounds showed significant cytotoxic activities against a human breast cancer cell line (MCF7), with some exhibiting higher potency than the reference drug doxorubicin. researchgate.net |
| Thieno[2,3-d] nih.govnih.govsigmaaldrich.comtriazine and acetamide (B32628) derivatives | Molecular modeling, In Silico ADME study | Designed compounds showed good affinity for EGFR/HER2, including the T790M mutant, suggesting their potential as anti-lung cancer agents. Pharmacokinetic properties were predicted to be within an acceptable range for human use. mdpi.com |
| Thiophene carboxamide scaffold derivatives | Immunofluorescence imaging, caspase-3/7 assay, mitochondrial membrane potential assay, DCFDA assay | One derivative, MB-D2, demonstrated high selectivity and cytotoxicity against A375 cancer cells by activating caspases, inducing mitochondrial depolarization, and reducing ROS production. mdpi.com |
Future Research Directions and Emerging Paradigms in 3 Nitro Thiophene 2 Sulfonyl Chloride Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The development of environmentally benign synthetic routes for sulfonyl chlorides is a key area of contemporary chemical research. semanticscholar.orgrsc.org Traditional methods often rely on hazardous reagents like chlorosulfonic acid or chlorine gas. semanticscholar.org Future research on 3-Nitro-thiophene-2-sulfonyl chloride would likely focus on adopting greener alternatives.
Key Research Objectives:
Alternative Reagents: Investigating the use of solid, stable N-chloroamides such as N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as both the oxidant and chloride source. rsc.orgresearchgate.net These reagents are safer to handle and can reduce the formation of corrosive byproducts.
Aqueous Synthesis: Exploring water as a reaction solvent, which is a cornerstone of green chemistry. rsc.org Methodologies using reagents like oxone in water have proven effective for other sulfonyl chlorides and could be adapted. rsc.org
Catalytic Systems: Developing metal-free catalytic systems, for instance, using ammonium (B1175870) nitrate (B79036) in the presence of oxygen as the terminal oxidant, to minimize heavy metal waste. semanticscholar.org
A comparative analysis of these potential green routes is presented in the table below, highlighting the principles of green chemistry they would address.
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Prevention of Waste | Utilizing catalytic reagents over stoichiometric ones to minimize waste. |
| Atom Economy | Designing syntheses that maximize the incorporation of all materials into the final product. |
| Less Hazardous Synthesis | Replacing hazardous reagents like chlorine gas with safer alternatives like N-chloroamides. rsc.org |
| Safer Solvents & Auxiliaries | Employing water as a solvent to reduce reliance on volatile organic compounds. rsc.org |
| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous intermediates. mdpi.comnih.gov The synthesis of sulfonyl chlorides is a prime candidate for this technology. mdpi.comrsc.org
Future research in this area would involve:
Reactor Design: Designing and optimizing continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) for the synthesis of this compound. mdpi.com
Process Automation: Implementing automated systems for real-time monitoring and control of reaction parameters such as temperature, pressure, and reagent stoichiometry to ensure consistent product quality and safety. mdpi.com
Enhanced Safety: Minimizing the accumulation of potentially unstable intermediates and enabling better control over exothermic reactions. rsc.org
Improved Yield and Purity: Achieving higher spacetime yields and product purity compared to traditional batch processes. mdpi.com
The table below outlines a hypothetical comparison between batch and flow synthesis for the production of a generic aryl sulfonyl chloride, illustrating the potential benefits of adopting flow chemistry for this compound.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | Several hours | Minutes to hours |
| Spacetime Yield (g/L/h) | Lower | Significantly Higher mdpi.com |
| Safety | Risk of thermal runaway | Enhanced temperature control |
| Scalability | Difficult | Readily scalable |
| Product Consistency | Batch-to-batch variation | High consistency |
Catalyst Development for Selective Transformations
The thiophene (B33073) ring in this compound is susceptible to various transformations. The development of selective catalysts is crucial for controlling the regioselectivity of these reactions. souleresearchgroup.orgresearchgate.net
Prospective research directions include:
C-H Functionalization: Designing palladium, rhodium, or iridium-based catalysts for the selective C-H functionalization at the C4 or C5 positions of the thiophene ring, allowing for the introduction of new functional groups. souleresearchgroup.org
Cross-Coupling Reactions: Employing nickel- or palladium-based catalysts for Suzuki, Stille, or Kumada cross-coupling reactions to synthesize more complex thiophene-based structures. nih.gov The sulfonyl chloride group itself can be a target for nucleophilic substitution, further expanding the synthetic possibilities.
Asymmetric Catalysis: Developing chiral catalysts for enantioselective transformations, which is of particular importance in the synthesis of pharmaceutical intermediates.
Integration with Advanced Materials Science (e.g., Polymer Chemistry)
Thiophene-based polymers are a cornerstone of organic electronics due to their conducting and semiconducting properties. dtu.dknumberanalytics.comresearchgate.net this compound could serve as a valuable monomer or precursor in the synthesis of novel functional polymers. rsc.org
Potential avenues for exploration are:
Conducting Polymers: Utilizing this compound in polymerization reactions to create new polythiophenes. ubc.cagoogle.com The electron-withdrawing nitro group would likely influence the electronic properties, such as the bandgap and conductivity, of the resulting polymer.
Functional Polymers: The sulfonyl chloride group can be derivatized to introduce a variety of functional groups onto the polymer backbone, enabling the development of materials for specific applications like sensors or catalysts. rsc.org
High-Performance Polymers: Investigating the thermal and mechanical properties of polymers derived from this monomer to assess their suitability for high-performance applications.
The table below summarizes potential polymerization methods and the properties that could be imparted to the resulting polymers.
| Polymerization Method | Potential Polymer Properties |
| Oxidative Polymerization | Electrically conductive materials. nih.gov |
| Cross-Coupling Polymerization | Well-defined regioregular polymers with tunable optoelectronic properties. nih.gov |
| Ring-Opening Metathesis Polymerization | Polymers with novel architectures and functionalities. |
Exploration of Novel Reaction Mechanisms and Pathways
A deeper understanding of the reactivity of this compound can be achieved through the exploration of its reaction mechanisms and the discovery of novel reaction pathways. uoanbar.edu.iqmdpi.com
Future research in this domain would focus on:
Nucleophilic Aromatic Substitution: Investigating the kinetics and mechanism of nucleophilic substitution at the sulfonyl chloride group and on the thiophene ring. researchgate.netscispace.com The presence of the nitro group is expected to activate the ring towards nucleophilic attack. uoanbar.edu.iq
Electrophilic Aromatic Substitution: Studying the regioselectivity of electrophilic substitution reactions, considering the directing effects of both the nitro and sulfonyl chloride groups. numberanalytics.com
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic structure and reactivity of the molecule. researchgate.net
Radical Reactions: Exploring the potential for radical-mediated transformations, which could offer alternative pathways for functionalization. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
